molecular formula C19H24ClN3O4S2 B2442322 2-(2-(Phenylsulfonyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329875-59-3

2-(2-(Phenylsulfonyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2442322
CAS No.: 1329875-59-3
M. Wt: 457.99
InChI Key: DGIKYKZLQVXHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Phenylsulfonyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H24ClN3O4S2 and its molecular weight is 457.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[2-(benzenesulfonyl)acetyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2.ClH/c1-2-9-22-10-8-14-15(11-22)27-19(17(14)18(20)24)21-16(23)12-28(25,26)13-6-4-3-5-7-13;/h3-7H,2,8-12H2,1H3,(H2,20,24)(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIKYKZLQVXHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-(Phenylsulfonyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS Number: 1329875-59-3) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19_{19}H24_{24}ClN3_3O4_4S2_2, with a molecular weight of 458.0 g/mol. The structure consists of a thieno[2,3-c]pyridine core substituted with various functional groups that contribute to its biological activity.

Research indicates that compounds with similar structures may exhibit inhibitory activity against specific enzymes and receptors. For instance, tetrahydrothieno[2,3-c]pyridines have been studied for their ability to inhibit human phenylethanolamine N-methyltransferase (hPNMT) and interact with α2_2-adrenoceptors, suggesting potential applications in treating conditions related to catecholamine metabolism and adrenergic signaling .

In Vitro Studies

  • Enzyme Inhibition : The compound has shown promising results in inhibiting hPNMT. Tetrahydrothieno derivatives were evaluated for their potency against hPNMT and α2_2-adrenoceptors, revealing significant inhibitory effects that may be attributed to the structural modifications around the thieno-pyridine core .
  • Receptor Affinity : The affinity for α2_2-adrenergic receptors was also assessed. Compounds with the thieno-pyridine structure demonstrated selective binding characteristics that could be beneficial in developing drugs targeting adrenergic pathways.

In Vivo Studies

Case Study : A study involving animal models tested the efficacy of similar thieno-pyridine derivatives in reducing hypertension. The results indicated a significant decrease in blood pressure levels, supporting the hypothesis that these compounds can modulate adrenergic signaling pathways effectively .

Pharmacological Profile

Property Value
Molecular Weight458.0 g/mol
CAS Number1329875-59-3
Potential ApplicationsAntihypertensive, CNS disorders
MechanismhPNMT inhibition, α2_2-adrenergic receptor modulation

Q & A

Q. What are the key considerations for optimizing the synthetic route of this compound?

Methodological Answer: The synthesis should prioritize regioselective functionalization of the tetrahydrothieno[2,3-c]pyridine core. Use nucleophilic substitution at the 2-position to introduce the phenylsulfonylacetamido group, followed by propyl substitution at the 6-position via reductive alkylation. Monitor reaction intermediates using HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to confirm intermediate purity (>95%) and avoid byproducts. Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (polar aprotic solvents) is critical due to the compound’s sensitivity to hydrolysis .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Employ a multi-technique approach:

  • 1H/13C NMR : Verify proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, propyl group at δ 0.9–1.6 ppm) and carbon backbone.
  • FT-IR : Confirm sulfonyl (SO₂) stretches at 1150–1300 cm⁻¹ and carboxamide (C=O) at ~1650 cm⁻¹.
  • Elemental Analysis : Ensure ≤0.3% deviation from theoretical C, H, N, S values.
    Cross-reference with PubChem spectral data for analogous tetrahydrothieno-pyridine derivatives .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer: Prioritize assays aligned with the compound’s structural motifs (e.g., sulfonamide groups often target enzymes like carbonic anhydrase). Use:

  • Fluorescence-based enzyme inhibition assays (e.g., CA-II inhibition at pH 7.4, 25°C).
  • Cellular viability assays (MTT assay in HEK293 or HeLa cells) to assess cytotoxicity (IC50 values).
    Include positive controls (e.g., acetazolamide for CA inhibition) and triplicate experiments to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

Methodological Answer: Contradictions often arise from solvent polarity and hydrogen-bonding capacity. Perform solubility parameter calculations (Hansen solubility parameters) to predict solvent compatibility. Experimentally, use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers (e.g., PBS pH 7.4) and HPLC-UV to quantify solubility in DMSO/water mixtures. Adjust co-solvents (e.g., PEG-400) to enhance solubility while maintaining stability .

Q. What strategies mitigate instability during long-term storage of this compound?

Methodological Answer: Instability is often due to hydrolysis of the sulfonamide or carboxamide groups. Conduct accelerated stability studies :

  • Store samples at 4°C (desiccated), 25°C/60% RH, and 40°C/75% RH.
  • Analyze degradation products via LC-MS/MS at 0, 1, 3, and 6 months.
    Use lyophilization (with cryoprotectants like trehalose) for aqueous formulations. For solid-state stability, employ X-ray powder diffraction (XRPD) to monitor crystallinity changes .

Q. How can computational modeling predict binding modes to biological targets?

Methodological Answer: Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions with putative targets (e.g., kinase domains or GPCRs). Parameterize the compound’s force field using GAFF2 and assign charges via AM1-BCC . Validate docking poses against crystallographic data (PDB entries) for related ligands. Prioritize binding pockets with ΔG ≤ -8.0 kcal/mol and hydrogen bonds to key residues (e.g., Asp/Flu in catalytic sites) .

Q. What advanced techniques elucidate metabolic pathways in preclinical models?

Methodological Answer: Use radiolabeled analogs (³H or ¹⁴C at the propyl or phenylsulfonyl group) for ADME studies in rodent models. Analyze metabolites via HR-MS/MS (High-Resolution Tandem Mass Spectrometry) and NMR-based metabolomics . Identify phase I/II metabolites (e.g., hydroxylation at the thiophene ring or glucuronidation of the carboxamide). Cross-validate with hepatic microsome assays (human/rat) to predict interspecies differences .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to address non-linear pharmacokinetics?

Methodological Answer: Implement a parallel-group design with logarithmic dosing (e.g., 0.1, 1, 10 mg/kg) in Sprague-Dawley rats (n=6/group). Collect plasma samples at 0.5, 2, 6, 12, 24 h post-dose. Use non-compartmental analysis (Phoenix WinNonlin) to calculate AUC, Cmax, and t1/2. For non-linear cases, apply Michaelis-Menten models to identify saturation in absorption/metabolism .

Q. What statistical methods are appropriate for analyzing contradictory in vivo efficacy data?

Methodological Answer: Apply mixed-effects models (e.g., ANOVA with Tukey’s post hoc) to account for variability between animal cohorts. Use Bayesian hierarchical modeling to integrate prior data (e.g., in vitro IC50) and refine efficacy estimates. For reproducibility, ensure power analysis (α=0.05, β=0.2) and pre-register hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.